Cas no 121449-67-0 (2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-)

2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]- structure
121449-67-0 structure
Product name:2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-
CAS No:121449-67-0
MF:C28H38O11
MW:550.59472990036
CID:169747
PubChem ID:14314160

2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-
    • Ajugapantin A
    • 2(5H)-Furanone,4-[1-(acetyloxy)-2-[4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-,[1R-[1a,4b,4ab,5b(S*),6a,8a,8aa]]-
    • Spiro[naphthalene-1(2H),2'-oxirane], 2(5H)-furanone deriv.
    • 4-[(1S)-1-(Acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]-2(5H)-furanone
    • [1,5-Diacetyloxy-8-[2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate
    • 121449-67-0
    • Inchi: InChI=1S/C28H38O11/c1-15-9-23(39-19(5)32)28(14-35-16(2)29)25(21(37-17(3)30)7-8-27(28)13-36-27)26(15,6)11-22(38-18(4)31)20-10-24(33)34-12-20/h10,15,21-23,25H,7-9,11-14H2,1-6H3/t15-,21-,22+,23+,25-,26+,27+,28-/m1/s1
    • InChI Key: KBIJVGBQDPMKKO-BAOLRMIKSA-N
    • SMILES: CC(O[C@@H](C[C@]1([C@H](C)C[C@H](OC(=O)C)[C@]2([C@@]3(CO3)CC[C@@H](OC(=O)C)[C@H]12)COC(=O)C)C)C1COC(=O)C=1)=O

Computed Properties

  • Exact Mass: 550.24144
  • Monoisotopic Mass: 550.24141202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 12
  • Complexity: 1080
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 200-202 ºC
  • Solubility: Very slightly soluble (0.88 g/l) (25 º C),
  • PSA: 144.03

2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A46650-5mg
Ajugapantin A
121449-67-0 ,HPLC≥95%
5mg
¥4118.0 2023-09-08

2(5H)-Furanone,4-[(1S)-1-(acetyloxy)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-4,8-bis(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-5-yl]ethyl]- Related Literature

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd